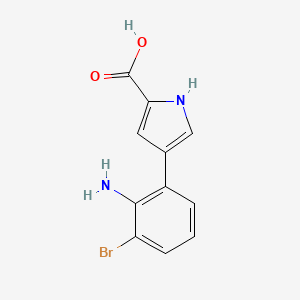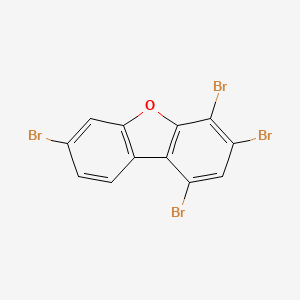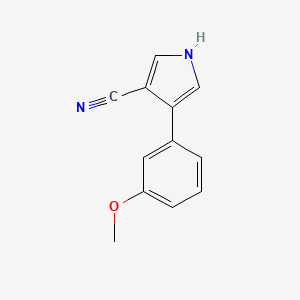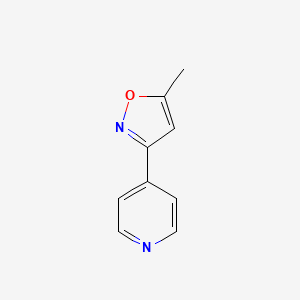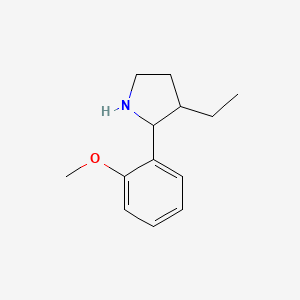
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a 2-methoxyphenyl group at the second position of the pyrrolidine ring. The molecular formula of this compound is C13H19NO, and it has a molecular weight of 205.3 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . Additionally, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts enables the selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde . This method offers operational simplicity, robustness, and a broad substrate scope, making it suitable for industrial applications.
化学反应分析
Types of Reactions
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine has a wide range of scientific research applications in various fields:
作用机制
The mechanism of action of 3-Ethyl-2-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
- 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine
- N-Ethyl-2-pyrrolidone
- N-Methyl-2-pyrrolidone
Uniqueness
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-ethyl-2-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-10-8-9-14-13(10)11-6-4-5-7-12(11)15-2/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI 键 |
BZUWHYSQMLVAIX-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCNC1C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


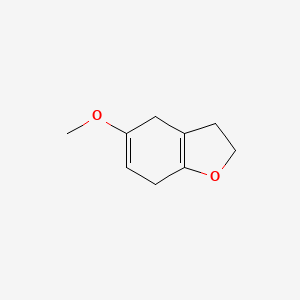
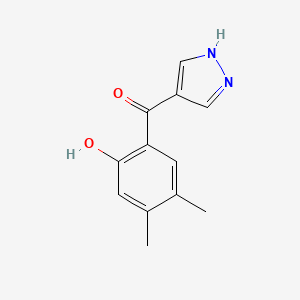
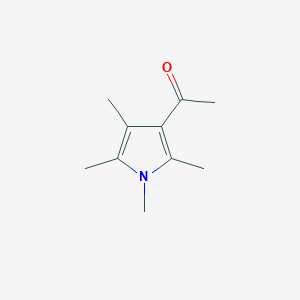
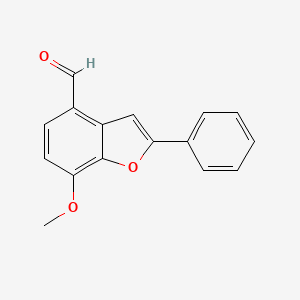
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
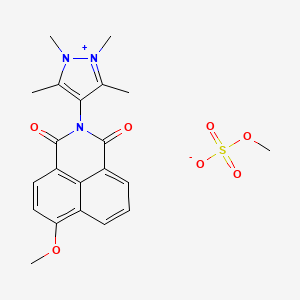

![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)

